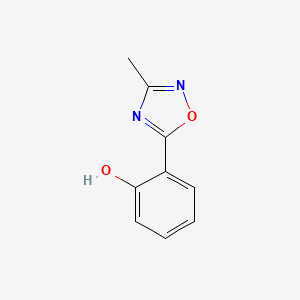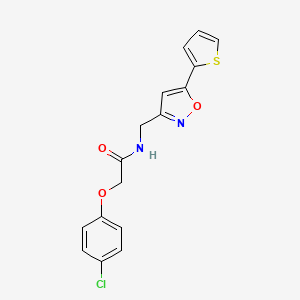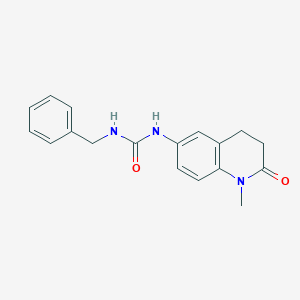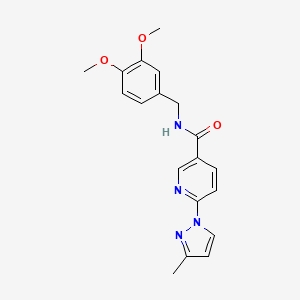
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol: is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .
Mode of Action
Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenolic derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry as antimicrobial, anticancer, and anti-inflammatory agents. The oxadiazole ring is a known pharmacophore, and its incorporation into drug candidates can enhance their biological activity .
Industry: In the agricultural sector, derivatives of this compound have been investigated for their nematicidal activity, providing a potential solution for controlling plant-parasitic nematodes .
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound features an aniline group instead of a phenol group and has been studied for its potential medicinal applications.
5-(4-Fluorophenyl)-1,2,4-oxadiazole: This derivative has been explored for its biological activity, including anticancer properties.
Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is unique due to the presence of both the phenol group and the oxadiazole ring, which together impart distinct chemical and biological properties. The phenol group enhances its reactivity in electrophilic aromatic substitution reactions, while the oxadiazole ring contributes to its stability and biological activity.
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLGOJGSANMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2904449.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2904452.png)

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)


![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)
![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)
